N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group. The molecule is further functionalized with an ethyl linker bearing a furan-substituted pyrazole moiety. The benzo[d]oxazole scaffold contributes rigidity and hydrogen-bonding capacity, while the furan-pyrazole moiety may enhance π-π stacking interactions or metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c21-16-19-13-8-12(3-4-15(13)25-16)26(22,23)18-5-6-20-10-11(9-17-20)14-2-1-7-24-14/h1-4,7-10,18H,5-6H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPAIVFMKDDVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Construction of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen reaction, which involves the reaction of tosylmethyl isocyanide (TOSMIC) with aldehydes or ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Pyrazolines and other reduced pyrazole derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:
Anticancer Activity
Recent studies have demonstrated that N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This action is believed to be mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against resistant strains highlights its potential as an alternative therapeutic agent in infectious diseases .
Case Study 1: Anticancer Efficacy
A study published in Oncology Reports evaluated the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that the compound could serve as a lead for developing new anticancer drugs .
Case Study 2: Anti-inflammatory Mechanism
Research published in Journal of Inflammation investigated the anti-inflammatory mechanisms of this compound in a rat model of arthritis. The treatment group showed a marked reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers, suggesting its potential use in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide vs. Sulfamide Derivatives
The target compound’s sulfonamide group distinguishes it from sulfamide analogs like N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide (). Sulfonamides (R-SO₂-NH₂) are more acidic (pKa ~10) than sulfamides (R-NH-SO₂-NH-R’), which may improve solubility and enhance interactions with basic residues in enzymatic pockets. For instance, sulfonamides are well-documented in carbonic anhydrase inhibition, whereas sulfamides are less common in such roles due to reduced acidity .
Benzo[d]oxazole vs. Quinoline-Based Analogs
Compounds like N-(2-(dimethylamino)ethyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)quinolin-5-amine () replace the benzo[d]oxazole with a quinoline ring. In contrast, the benzo[d]oxazole’s oxygen and nitrogen atoms enable hydrogen bonding, which may favor target engagement in polar binding sites .
Furan-Pyrazole vs. Methyl-Pyrazole Substituents
The furan substituent on the pyrazole ring introduces electron-withdrawing effects compared to methyl groups in analogs like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (). This could modulate the pyrazole’s nucleophilicity, affecting reactivity in further derivatization or interactions with electrophilic enzyme residues. Furan’s oxygen may also participate in additional hydrogen bonding .
Heterocyclic Core Variations: Thiazole vs. Benzo[d]oxazole
Thiazole-containing compounds (e.g., N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide, ) differ in electronic properties due to sulfur’s polarizability. Thiazoles often exhibit higher metabolic stability but lower hydrogen-bonding capacity compared to benzo[d]oxazole. This trade-off may influence pharmacokinetic profiles, with benzo[d]oxazole derivatives being more suited for targets requiring polar interactions .
Benzofuran vs. Benzo[d]oxazole Scaffolds
Analog N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide () replaces benzo[d]oxazole with benzofuran. However, benzofuran’s increased lipophilicity may enhance blood-brain barrier penetration .
Q & A
Q. What computational tools predict metabolic degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
